molecular formula C18H20N6 B2939522 2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 2415584-29-9

2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2939522
CAS No.: 2415584-29-9
M. Wt: 320.4
InChI Key: ZNIXXJFPVGAOFU-UHFFFAOYSA-N
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Description

2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by condensing 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically involve mild oxidation with iron (III) chloride at room temperature, followed by water extraction and recrystallization .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole include other triazolopyrimidines such as 7-Hydroxy-5-methyl-1,3,4-triazaindolizine and 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

5-methyl-7-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-13-7-17(24-18(21-13)19-12-20-24)23-10-14-8-22(9-15(14)11-23)16-5-3-2-4-6-16/h2-7,12,14-15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIXXJFPVGAOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC4CN(CC4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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